molecular formula C14H12N2O3 B2928852 (Z)-ethyl 2-cyano-3-(2-(cyanomethoxy)phenyl)acrylate CAS No. 313976-54-4

(Z)-ethyl 2-cyano-3-(2-(cyanomethoxy)phenyl)acrylate

Cat. No.: B2928852
CAS No.: 313976-54-4
M. Wt: 256.261
InChI Key: FCQSDAMZRKGCMQ-XFXZXTDPSA-N
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Description

(Z)-ethyl 2-cyano-3-(2-(cyanomethoxy)phenyl)acrylate is an organic compound that belongs to the class of cyanoacrylates. Cyanoacrylates are known for their strong adhesive properties and are widely used in various applications, including medical adhesives and industrial bonding agents. This particular compound is characterized by the presence of a cyano group and an ester functional group, which contribute to its reactivity and versatility in chemical synthesis.

Mechanism of Action

Mode of Action

It is believed to interact with its targets through a process known as suzuki–miyaura cross-coupling . This is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Biochemical Pathways

It is known that the compound plays a role in the suzuki–miyaura cross-coupling reaction , which is a key process in organic chemistry for the formation of carbon-carbon bonds.

Result of Action

It is known that the compound has optoelectronic properties , indicating that it could be a good candidate as nonlinear optical materials .

Action Environment

The action, efficacy, and stability of (Z)-ethyl 2-cyano-3-(2-(cyanomethoxy)phenyl)acrylate can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction, in which the compound is involved, is known to be exceptionally mild and functional group tolerant . This suggests that the compound’s action may be stable under a variety of environmental conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-ethyl 2-cyano-3-(2-(cyanomethoxy)phenyl)acrylate typically involves a multi-step process. One common method is the Knoevenagel condensation reaction, where an aldehyde or ketone reacts with a cyanoacetic ester in the presence of a base. The reaction conditions often include the use of a solvent such as ethanol or methanol and a base like piperidine or pyridine to facilitate the condensation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction parameters, such as temperature, pressure, and reaction time, are optimized to ensure high yield and purity of the product. Advanced techniques like distillation and crystallization are employed to purify the compound.

Chemical Reactions Analysis

Types of Reactions

(Z)-ethyl 2-cyano-3-(2-(cyanomethoxy)phenyl)acrylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine or other reduced forms.

    Substitution: The ester and cyano groups can participate in nucleophilic substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can react with the ester or cyano groups under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary amines. Substitution reactions can result in a variety of derivatives, including esters, amides, and ethers.

Scientific Research Applications

(Z)-ethyl 2-cyano-3-(2-(cyanomethoxy)phenyl)acrylate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through various reactions.

    Biology: The compound’s reactivity makes it useful in the development of biochemical probes and labeling agents.

    Medicine: Its adhesive properties are exploited in medical adhesives and tissue bonding agents.

    Industry: The compound is used in the production of high-performance adhesives and sealants for various industrial applications.

Comparison with Similar Compounds

Similar Compounds

    Ethyl cyanoacrylate: A simpler cyanoacrylate used in superglue and medical adhesives.

    Methyl cyanoacrylate: Another common cyanoacrylate with similar adhesive properties.

    Butyl cyanoacrylate: Known for its flexibility and use in medical applications.

Uniqueness

(Z)-ethyl 2-cyano-3-(2-(cyanomethoxy)phenyl)acrylate is unique due to the presence of the cyanomethoxy group, which enhances its reactivity and versatility in chemical synthesis. This structural feature allows for the formation of more complex molecules and provides additional functionalization options compared to simpler cyanoacrylates.

Properties

IUPAC Name

ethyl (Z)-2-cyano-3-[2-(cyanomethoxy)phenyl]prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O3/c1-2-18-14(17)12(10-16)9-11-5-3-4-6-13(11)19-8-7-15/h3-6,9H,2,8H2,1H3/b12-9-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCQSDAMZRKGCMQ-XFXZXTDPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CC1=CC=CC=C1OCC#N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C\C1=CC=CC=C1OCC#N)/C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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